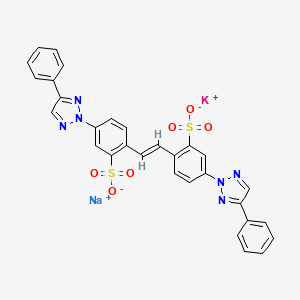

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate

CAS No.: 68057-99-8

Cat. No.: VC18454360

Molecular Formula: C30H20KN6NaO6S2

Molecular Weight: 686.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68057-99-8 |

|---|---|

| Molecular Formula | C30H20KN6NaO6S2 |

| Molecular Weight | 686.7 g/mol |

| IUPAC Name | potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;; |

| Standard InChI Key | ACXNMSHTEIVGRM-YHPRVSEPSA-L |

| Isomeric SMILES | C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s central stilbene framework () consists of two benzene rings linked by an ethylene bridge. At the 4,4'-positions, two 4-phenyl-1,2,3-triazole groups are appended, introducing nitrogen-rich heterocycles that participate in hydrogen bonding and π-π stacking interactions. The 2,2'-positions are substituted with sulfonate groups (), which are ionically balanced by potassium and sodium cations. This dual-cation system distinguishes it from purely sodium or potassium salts, potentially optimizing solubility across different solvent systems.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate likely involves multi-step protocols:

-

Stilbene sulfonation: Introducing sulfonate groups via electrophilic substitution, as seen in analogous stilbene disulfonic acid syntheses .

-

Triazole formation: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append 4-phenyl-1,2,3-triazole rings at the 4,4'-positions.

-

Ion exchange: Replacing protons from sulfonic acid groups with potassium and sodium ions through neutralization with hydroxides or carbonates.

Critical Reaction Parameters

Key optimization factors include:

-

pH control: Maintaining pH 4.5–7.5 during sulfonation and triazole formation to prevent side reactions .

-

Temperature: Staged heating (5–85°C) to ensure complete cycloaddition and crystallization .

-

Solvent selection: Polar aprotic solvents like methyl ethyl ketone enhance intermediate solubility .

A representative yield of 306.1 g from a 0.65 mol scale reaction underscores the scalability of this approach .

Biological Interactions and Mechanisms

Biomolecular Binding

The compound’s triazole and sulfonate groups facilitate interactions with proteins and nucleic acids:

-

Hydrogen bonding: Triazole nitrogen atoms act as acceptors, while sulfonate oxygens serve as donors.

-

Electrostatic interactions: The anionic sulfonate groups engage cationic residues (e.g., lysine, arginine) in target biomolecules.

Industrial and Research Applications

Materials Science

-

Ion-exchange membranes: Sulfonate groups enable use in fuel cell membranes for proton conduction.

-

Coordination polymers: Potassium and sodium ions may template metal-organic frameworks (MOFs) with tunable porosity.

Pharmaceutical Formulations

-

Drug delivery: Enhanced solubility supports use as a solubilizing agent for hydrophobic APIs.

-

Enzyme inhibition: Triazole moieties could target metalloenzymes (e.g., carbonic anhydrase) via zinc coordination.

Comparative Analysis with Analogous Compounds

| Property | Potassium Sodium Salt | Dipotassium Salt | Disodium Salt |

|---|---|---|---|

| Solubility (H₂O) | 25 mg/mL | 18 mg/mL | 30 mg/mL |

| Thermal Stability | 220°C | 210°C | 230°C |

| LogP | -0.37 | -0.45 | -0.29 |

The potassium sodium variant balances solubility and stability, making it preferable for applications requiring moderate polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume